molecular formula C8H4N2O3S B1295289 4-Nitrobenzoyl isothiocyanate CAS No. 28115-92-6

4-Nitrobenzoyl isothiocyanate

Cat. No.: B1295289
CAS No.: 28115-92-6
M. Wt: 208.2 g/mol
InChI Key: UNYZFXQNOYBLFS-UHFFFAOYSA-N
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Description

4-Nitrobenzoyl isothiocyanate is an organic compound with the molecular formula C8H4N2O3S and a molecular weight of 208.19 g/mol . It features a benzoyl group, which consists of a phenyl ring attached to a carbonyl group, and a nitro group attached to the fourth carbon of the phenyl ring. The isothiocyanate functional group contains a carbon atom doubly bonded to both a nitrogen atom and a sulfur atom . This unique combination of functional groups results in a molecule with distinct chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

4-Nitrobenzoyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, forming stable thiourea derivatives. This interaction can be used to label proteins for various analytical purposes. Additionally, this compound has been shown to inhibit certain enzymes by modifying their active sites, thereby affecting their catalytic activity .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to alterations in gene expression and cellular metabolism. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . This inhibition can lead to changes in the metabolic profile of cells and affect their overall function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This compound can react with amino groups in proteins, forming stable thiourea derivatives. This modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can effectively inhibit specific enzymes and alter cellular metabolism without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of drugs and other xenobiotics . Additionally, this compound can be metabolized through the mercapturic acid pathway, involving conjugation with glutathione followed by enzymatic degradation and N-acetylation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on enzyme activity and gene expression . The precise localization of this compound can impact its activity and function within the cell.

Chemical Reactions Analysis

4-Nitrobenzoyl isothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include primary amines, alcohols, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Nitrobenzoyl isothiocyanate can be compared with other isothiocyanates, such as phenyl isothiocyanate and benzyl isothiocyanate . While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of the nitro group, which influences its reactivity and biological properties. Similar compounds include:

Properties

IUPAC Name

4-nitrobenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-1-3-7(4-2-6)10(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYZFXQNOYBLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=C=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182392
Record name 4-Nitrobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28115-92-6
Record name 4-Nitrobenzoyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028115926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20182392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrobenzoyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Nitrobenzoyl isothiocyanate react with amino acids, and what are the potential applications of the resulting compounds?

A1: this compound readily reacts with amino acids like Histidine [, ] and Tyrosine [] in acetone. This reaction forms thiourea derivatives. These derivatives have shown potential as ligands in the formation of metal complexes [, ]. These complexes are of interest in various fields, including catalysis and materials science. For example, complexes with divalent metal ions like manganese, cobalt, nickel, zinc, cadmium, and mercury have been synthesized and characterized using various spectroscopic techniques [, ].

Q2: Can you provide details on the structural characterization of this compound and its derivatives?

A2: While specific spectroscopic data for this compound wasn't provided in the provided research, its derivatives have been thoroughly characterized. Techniques used include elemental analysis (CHNS), infrared spectroscopy (FT-IR), electronic spectroscopy (UV-Vis), and nuclear magnetic resonance spectroscopy (1H and 13C NMR) [, ]. These methods help determine the structure, functional groups, and electronic properties of the synthesized compounds. For example, in one study [], a glucose-derived thiourea derivative of this compound was further analyzed using single-crystal X-ray diffraction, providing detailed 3D structural information.

Q3: What is the significance of synthesizing metal complexes with this compound derivatives?

A3: The synthesis of metal complexes with this compound derivatives allows for the investigation of their potential applications in various fields. For instance, the geometry of these complexes, which can be tetrahedral or square planar depending on the metal ion, significantly influences their properties [, ]. These properties are crucial for applications in catalysis, where the complex's geometry directly impacts its activity and selectivity.

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